Methyl 4-(hydroxymethyl)benzoate (CAS 6908-41-4) is a highly processable, desymmetrized building block featuring both a reactive benzylic alcohol and a protected carboxylic acid (methyl ester). With a low melting point of 47–50 °C and excellent solubility in standard halogenated solvents (e.g., 25 mg/mL in chloroform), it is engineered for homogeneous, liquid-phase organic synthesis . For industrial procurement, this compound is prioritized over free acids or symmetrical diols when downstream applications require orthogonal reactivity, precise mono-functionalization, and minimal synthetic step counts in active pharmaceutical ingredient (API) or advanced material manufacturing [1].
Attempting to substitute Methyl 4-(hydroxymethyl)benzoate with its closest analogs introduces severe process inefficiencies and higher manufacturing costs. Using the free acid comparator, 4-(hydroxymethyl)benzoic acid, leads to poor organic solubility and requires aggressive, high-boiling solvents (like DMF) while necessitating extra protection-deprotection steps to prevent cross-reactivity at the carboxylate during benzylic activation . Conversely, utilizing the symmetrical diol, 1,4-benzenedimethanol, results in statistical mixtures of mono- and di-reacted products during functionalization, typically capping target yields below 50% and forcing the use of resource-intensive chromatographic separations . Procurement of the pre-desymmetrized methyl ester strictly bypasses these scale-up bottlenecks.
Methyl 4-(hydroxymethyl)benzoate exhibits a melting point of 47-50 °C and high solubility in halogenated solvents (e.g., 25 mg/mL in chloroform) . In contrast, the free acid comparator, 4-(hydroxymethyl)benzoic acid, has a melting point of 181-185 °C and poor solubility in non-polar organics due to strong intermolecular hydrogen bonding . This thermal depression of over 130 °C enables the target compound to be processed in standard, low-boiling organic solvents without requiring aggressive polar aprotic solvents.
| Evidence Dimension | Melting point and organic solubility |
| Target Compound Data | MP 47-50 °C; soluble in chloroform (25 mg/mL) |
| Comparator Or Baseline | 4-(Hydroxymethyl)benzoic acid (MP 181-185 °C; insoluble in non-polar solvents) |
| Quantified Difference | >130 °C reduction in melting point |
| Conditions | Standard laboratory temperature and pressure (STP) |
Enables homogeneous, low-temperature reactions in volatile solvents, simplifying post-reaction workup and solvent removal during scale-up.
When utilizing the symmetrical comparator 1,4-benzenedimethanol (MP 114-118 °C) for mono-functionalization, reactions yield statistical mixtures of mono- and di-substituted products, typically capping mono-product yields at <50% without massive reagent excesses. Methyl 4-(hydroxymethyl)benzoate provides a pre-desymmetrized AB-type scaffold [1]. The ester group acts as a built-in protecting group, allowing >95% selective functionalization of the benzylic alcohol without the formation of di-reacted impurities.
| Evidence Dimension | Mono-functionalization selectivity |
| Target Compound Data | >95% selectivity for benzylic alcohol functionalization |
| Comparator Or Baseline | 1,4-Benzenedimethanol (Statistical mixture, <50% mono-yield) |
| Quantified Difference | >45% increase in mono-functionalized yield |
| Conditions | Standard stoichiometric mono-functionalization (e.g., oxidation or etherification) |
Eliminates the need for complex chromatographic separations of statistical mixtures, directly improving process mass intensity (PMI) and manufacturing throughput.
Converting the benzylic alcohol to a reactive leaving group (e.g., bromide or chloride) is a common procurement goal. If 4-(hydroxymethyl)benzoic acid is used, reagents like SOCl2 or PBr3 will concurrently react with the unprotected carboxylic acid to form an acid halide, requiring two additional synthetic steps (protection and deprotection) . The methyl ester in Methyl 4-(hydroxymethyl)benzoate is orthogonal to these conditions, allowing direct, one-step conversion to methyl 4-(halomethyl)benzoate .
| Evidence Dimension | Synthetic step count for benzylic halogenation |
| Target Compound Data | 1 step (direct halogenation) |
| Comparator Or Baseline | 4-(Hydroxymethyl)benzoic acid (3 steps: protection, halogenation, deprotection) |
| Quantified Difference | Reduction of 2 synthetic steps |
| Conditions | Benzylic activation using standard halogenating agents (e.g., PBr3, SOCl2) |
Reduces overall synthesis time, minimizes reagent consumption, and significantly improves cumulative yield in downstream API manufacturing.
The compound is directly utilized as a desymmetrized linker in the synthesis of complex APIs, such as tripeptide alpha-ketoacid inhibitors for the hepatitis C virus (HCV) NS3/NS4A serine protease. The orthogonal ester allows for sequential coupling steps without premature cross-reactivity [1].
In materials science, the compound serves as an ideal AB-type monomer for synthesizing specialized head-to-tail polyesters. Unlike symmetrical diols or diacids, the presence of exactly one alcohol and one ester guarantees a strictly alternating polymeric architecture [2].
Employed as a biochemical building block in proteomics research, specifically for synthesizing labeled standards in stable isotope labeling by amino acids in cell culture (SILAC), where its clean reactivity profile ensures high-purity probe generation .
Irritant